molecular formula C18H20N4O B13926107 2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine

2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine

Cat. No.: B13926107
M. Wt: 308.4 g/mol
InChI Key: IESJZDOUFILRLJ-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

5-(2,6-diethylpyridin-4-yl)-3-(2,6-dimethylpyridin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H20N4O/c1-5-15-9-14(10-16(6-2)20-15)18-21-17(22-23-18)13-7-11(3)19-12(4)8-13/h7-10H,5-6H2,1-4H3

InChI Key

IESJZDOUFILRLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=N1)CC)C2=NC(=NO2)C3=CC(=NC(=C3)C)C

Origin of Product

United States

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